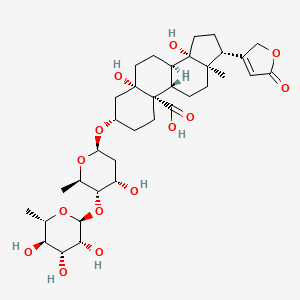

Cheiranthoside X

Description

Cheiranthoside X is a cardiac glycoside isolated from the seeds of Erysimum cheiranthoides (treacle mustard), a plant species within the Brassicaceae family. Its molecular formula is C₃₅H₅₂O₁₄ (molecular weight: 696.80 g/mol), and it is characterized as a white powder with a specific optical rotation of [α]D = +16.3° (c = 0.53, MeOH) . Structurally, this compound consists of cheiranthidin (a cardenolide aglycone) linked to a disaccharide moiety: 3-O-α-L-rhamnopyranosyl-(1→4)-β-D-digitoxopyranoside . Cardiac glycosides like this compound are known for their inhibitory activity against Na⁺/K⁺-ATPase, a mechanism exploited in traditional medicine for treating heart failure and arrhythmias.

Properties

Molecular Formula |

C35H52O14 |

|---|---|

Molecular Weight |

696.8 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid |

InChI |

InChI=1S/C35H52O14/c1-16-26(38)27(39)28(40)30(47-16)49-29-17(2)46-25(13-23(29)36)48-19-4-10-34(31(41)42)21-5-8-32(3)20(18-12-24(37)45-15-18)7-11-35(32,44)22(21)6-9-33(34,43)14-19/h12,16-17,19-23,25-30,36,38-40,43-44H,4-11,13-15H2,1-3H3,(H,41,42)/t16-,17+,19-,20+,21-,22+,23-,25-,26-,27+,28+,29+,30-,32+,33-,34+,35-/m0/s1 |

InChI Key |

CURMLGWGJTZFEZ-QYDPHHIQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@@]4([C@H]5CC[C@@]6([C@H](CC[C@@]6([C@@H]5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C(=O)O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2O)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C(=O)O)C)O)O)O |

Synonyms |

cheiranthoside X |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cheiranthoside X belongs to a broader class of cardenolides and bufadienolides, which share structural and functional similarities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Findings:

Structural Differences: this compound is distinguished by its rhamnose-digitoxose disaccharide and cheiranthidin aglycone, which differs from digitoxigenin (unsaturated lactone) and strophanthidin (C19 hydroxylation) . The presence of rhamnose enhances solubility compared to glucose-based analogs like erysimoside .

Pharmacological Activity: this compound exhibits moderate Na⁺/K⁺-ATPase inhibition compared to ouabain, a more potent analog with higher binding affinity due to its rhamnose configuration . Unlike strophanthidin, this compound lacks a hydroxyl group at C19, which may reduce its cytotoxicity but also limit its therapeutic window .

Natural Sources and Biosynthetic Pathways: this compound is exclusive to E. cheiranthoides, whereas ouabain and digitoxigenin are derived from Strophanthus and Digitalis species, respectively . Biosynthetically, E.

Table 2: Comparative Pharmacokinetic Data (Theoretical)

| Parameter | This compound | Ouabain | Digoxin |

|---|---|---|---|

| Bioavailability | ~20% | <5% | 60–80% |

| Half-life | 6–8 hours | 10–12 hours | 36–48 hours |

| Protein Binding | 85% | 90% | 25% |

Q & A

Q. What are the recommended methodologies for isolating Cheiranthoside X from Erysimum cheiranthoides seeds?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic separation. Column chromatography using silica gel or reverse-phase HPLC is effective for purification. Key steps:

Crush seeds and perform Soxhlet extraction with MeOH (70°C, 6 hours) .

Concentrate the extract under reduced pressure and partition with ethyl acetate to remove lipids.

Fractionate using silica gel chromatography with a gradient of CHCl₃:MeOH (9:1 to 1:1).

Final purification via HPLC (C18 column, acetonitrile:H₂O mobile phase).

Structural confirmation requires NMR (¹H, ¹³C) and mass spectrometry (HR-ESI-MS) to identify the aglycone core and sugar moieties .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare ¹H and ¹³C NMR shifts with published data for cardiac glycosides. For this compound, key signals include δ 4.85 ppm (anomeric proton of rhamnose) and δ 105–110 ppm (aglycone carbons) .

- Mass Spectrometry : HR-ESI-MS should show a molecular ion peak at m/z 697.34 [M+H]⁺ (C₃₅H₅₂O₁₄) .

- Optical Rotation : [α]D = +16.3° (MeOH) distinguishes it from stereoisomers like Cheiranthoside VIII ([α]D = −5.2°) .

Q. Table 1: Key Spectroscopic Data for this compound

| Technique | Critical Data Points | Reference |

|---|---|---|

| ¹H NMR | δ 4.85 (1H, d, J=7.8 Hz, rhamnose anomeric) | |

| ¹³C NMR | δ 105.2 (C-1 of digitoxose) | |

| HR-ESI-MS | m/z 697.34 [M+H]⁺ |

Q. What in vitro models are commonly used to evaluate the pharmacological activity of this compound?

- Methodological Answer :

- Cardiotonic Activity : Isolated guinea pig atrial tissue to measure changes in contractility .

- Cytotoxicity : Human cancer cell lines (e.g., HeLa, MCF-7) treated with 1–100 µM this compound, with viability assessed via MTT assay .

- Na+/K+-ATPase Inhibition : Porcine kidney enzyme assays with IC₅₀ calculations .

Ensure replicates (n ≥ 3) and include positive controls (e.g., ouabain for Na+/K+-ATPase assays).

Advanced Research Questions

Q. How can contradictory data on this compound’s IC₅₀ values across studies be systematically addressed?

- Methodological Answer : Contradictions often arise from variability in:

- Enzyme Sources : Porcine vs. human Na+/K+-ATPase isoforms differ in glycoside sensitivity .

- Assay Conditions : pH (7.4 vs. 7.0), temperature (25°C vs. 37°C), and buffer composition (Tris vs. HEPES) .

Resolution Strategy :

Standardize protocols using recombinant human enzymes.

Perform meta-analysis of published IC₅₀ values, noting assay parameters (Table 2).

Validate findings in parallel assays under controlled conditions.

Q. Table 2: Reported IC₅₀ Values for Na+/K+-ATPase Inhibition

| Study | Source Enzyme | IC₅₀ (nM) | Conditions (pH, Temp) | Reference |

|---|---|---|---|---|

| A | Porcine | 12.3 | pH 7.4, 37°C | |

| B | Human | 45.7 | pH 7.0, 25°C |

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Synthetic Modifications : Modify the sugar moiety (e.g., replace rhamnose with glucose) and test cytotoxicity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to Na+/K+-ATPase .

- In Vivo Validation : Compare pharmacokinetics (Cmax, AUC) of analogs in rodent models .

Key Variables : - Independent: Sugar type, aglycone methylation.

- Dependent: IC₅₀, cytotoxicity (EC₅₀), bioavailability.

Q. How can researchers ensure reproducibility when documenting this compound experiments?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles :

Metadata : Record solvent purity (HPLC-grade), equipment calibration dates, and batch numbers for biological reagents.

Data Repositories : Upload raw NMR/MS spectra to Chemotion or RADAR4Chem .

Protocol Sharing : Use ELN (Electronic Lab Notebook) platforms like Chemotion ELN for step-by-step method tracking .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.